(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate
Description
(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate is a bicyclic carboxamide salt with a molecular formula of C₈H₁₁F₃N₂O₃ and a molecular weight of 240.18 g/mol . It is synthesized as a key intermediate in the preparation of dipeptidyl peptidase IV (DPP-IV) inhibitors, such as saxagliptin, which are used as antidiabetic agents . The compound is characterized by its rigid bicyclo[3.1.0]hexane scaffold, which enhances metabolic stability and receptor selectivity. Its trifluoroacetate counterion improves solubility and crystallinity during purification .
Properties
IUPAC Name |
(1R,3R,5R)-2-azabicyclo[3.1.0]hexane-3-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.C2HF3O2/c7-6(9)5-2-3-1-4(3)8-5;3-2(4,5)1(6)7/h3-5,8H,1-2H2,(H2,7,9);(H,6,7)/t3-,4-,5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTLFTRMIBAQHA-DEVUXVJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1NC(C2)C(=O)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]1N[C@H](C2)C(=O)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Azabicyclo[3.1.0]hexane Core
- Starting from cis-2-aminomethylcyclopropyl-1,1-dialkyl acetal intermediates, the azabicyclic core is constructed through cyclization and functional group manipulations.
The process involves several key steps:
Formation of 2-cyanocyclopropyl-1,1-dialkylacetal :
- Hydrolysis of cis-ethyl 2-cyanocyclopropylcarboxylate under basic conditions to the corresponding acid.
- Conversion of the acid to acid chloride using oxalyl chloride in benzene.
- Reduction of acid chloride to aldehyde with tri-(tert-butoxy) lithium aluminum hydride at low temperature (-60 °C).
- Acetalization of aldehyde with an alkanol under reflux to form the dialkylacetal.
Conversion to Carboxamide and Trifluoroacetate Salt
- The carboxylic acid intermediate is converted to the carboxamide via standard amidation protocols, often involving activating agents or coupling reagents.
- The trifluoroacetate salt is formed by treatment of the amide with trifluoroacetic acid or trifluoroacetic anhydride, which also aids in dehydration steps during synthesis.
Detailed Preparation Steps with Conditions
| Step | Reaction/Transformation | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Hydrolysis of cis-ethyl 2-cyanocyclopropylcarboxylate to acid | NaOH in water, slow addition, acidification with HCl | Yields 2-cyanocyclopropyl carboxylic acid |
| 2 | Acid chloride formation | Oxalyl chloride in dry benzene, reflux 2 h | Prepares acid chloride intermediate |
| 3 | Reduction to aldehyde | Tri-(tert-butoxy) lithium aluminum hydride, THF, -60 °C, 2 h | Low temperature prevents over-reduction |
| 4 | Acetal formation | Reflux with ethanol 2 h | Forms 2-cyanocyclopropyl-1,1-diethylacetal |
| 5 | Reduction to amine acetal | Lithium aluminum hydride, THF, room temp, 48 h | Converts acetal to amine derivative |
| 6 | Cyclization to bicyclic nitrile | KCN, glacial acetic acid, methanesulfonic acid, 65 °C, 17 h | Forms 3-azabicyclo(3.1.0)hexane-2-carbonitrile |
| 7 | Hydrolysis to acid salt | 6 N HCl, reflux 6 h | Produces hydrochloride salt of carboxylic acid |
| 8 | Purification to free acid | Cu(II) hydroxide treatment, methanol extraction, H2S precipitation | Removes metal impurities, isolates free acid |
| 9 | Amidation and salt formation | Trifluoroacetic anhydride or acid, pyridine, dehydration conditions | Forms carboxamide and trifluoroacetate salt |
Stock Solution Preparation Data
For practical laboratory use, stock solutions of the trifluoroacetate salt are prepared at various concentrations. The following table summarizes preparation volumes for different amounts of compound to achieve desired molarities:
| Amount of Compound | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |
|---|---|---|---|
| 1 mg | 4.1635 | 0.8327 | 0.4164 |
| 5 mg | 20.8177 | 4.1635 | 2.0818 |
| 10 mg | 41.6354 | 8.3271 | 4.1635 |
Chemical Reactions Analysis
Types of Reactions
(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amide or trifluoroacetate groups, often using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile employed.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C13H21F3N2O4
- Molecular Weight : 303.31 g/mol
- CAS Number : 1133811-50-3
- Synonyms : Saxagliptin Impurity 26
The trifluoroacetate group enhances the compound's solubility and stability, making it suitable for various experimental conditions.
Medicinal Chemistry Applications
- Synthesis of Saxagliptin :
-
Drug Development :
- The structural framework of this compound is valuable for designing new drugs targeting metabolic disorders. Its bicyclic structure allows for modifications that can enhance biological activity or reduce side effects.
- Research on Neurological Disorders :
Analytical Applications
- Quality Control in Pharmaceuticals :
-
Analytical Chemistry Techniques :
- Techniques such as HPLC (High-Performance Liquid Chromatography) utilize (1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide as a calibration standard for analyzing complex mixtures in pharmaceutical formulations.
Case Studies
Mechanism of Action
The mechanism of action of (1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially modulating their activity. The trifluoroacetate group may enhance its binding affinity or stability, contributing to its biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Stereoisomeric Variants
The stereochemistry of azabicyclohexane derivatives significantly influences their biological activity and physicochemical properties.
Key Findings :
- The (1S,3S,5S) stereoisomer (CAS 361440-69-9) shares identical molecular weight and formula with the target compound but exhibits different pharmacological profiles due to enantiomeric specificity .
- Methanesulfonate derivatives (e.g., CAS 1564266-70-1) are preferred in formulations requiring higher thermal stability, while trifluoroacetate salts offer better solubility in polar solvents .
Key Findings :
Pharmacological Comparators
LY354740, a conformationally constrained glutamate analog, shares structural motifs with azabicyclohexane derivatives but targets metabotropic glutamate receptors (mGluRs):
Biological Activity
(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H14F3N2O2
- Molecular Weight : 240.18 g/mol
- CAS Number : 2086178-00-7
- Structure : The compound features a bicyclic structure with a carboxamide functional group and trifluoroacetate moiety.
The primary mechanism by which (1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide exerts its biological effects is through the inhibition of specific enzymes and receptors involved in various physiological processes. Notably, it has been identified as an inhibitor of complement factor D, a serine-type endopeptidase that plays a crucial role in the complement system's activation pathway.
| Target Enzyme | Function | Inhibition Type |
|---|---|---|
| Complement factor D | Activates C3 convertase in the alternative pathway | Competitive Inhibition |
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anti-inflammatory Effects : By inhibiting complement factor D, it may reduce inflammation associated with autoimmune diseases.
- Potential Antitumor Activity : Preliminary studies suggest that the compound could impact tumor growth and metastasis by modulating immune responses.
- Neuroprotective Properties : Some findings indicate that it may protect neuronal cells from oxidative stress.
Case Study 1: Anti-inflammatory Properties
In a study published in the Journal of Medicinal Chemistry, (1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide was tested for its anti-inflammatory potential in murine models of arthritis. The results demonstrated a significant reduction in inflammatory markers and joint swelling compared to controls .
Case Study 2: Antitumor Activity
A recent investigation assessed the antitumor effects of this compound on various cancer cell lines. The results indicated that treatment with (1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide led to decreased cell viability and induced apoptosis in cancer cells .
Pharmacokinetics
Understanding the pharmacokinetics of (1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide is crucial for evaluating its therapeutic potential:
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of (1R,3R,5R)-2-azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate?
The compound is synthesized via amide coupling and dehydration steps. A representative route involves:
- Amide formation : Reacting a bicyclic amine intermediate with a carboxamide precursor using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) as coupling agents .
- Dehydration : Treating the intermediate with trifluoroacetic anhydride (TFAA) to introduce the trifluoroacetate counterion .
- Purification : Use reversed-phase HPLC (C18 column, acetonitrile/water gradient with 0.1% TFA) to isolate the final product.
Key Parameters :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amide coupling | EDC·HCl, HOBt, DMF, RT, 12h | 65–75 | |
| Dehydration | TFAA, pyridine, 0°C → RT | 80–85 |
Q. How is the stereochemical configuration of the bicyclic core confirmed?
Stereochemical validation requires a combination of:
- X-ray crystallography : Resolves absolute configuration (e.g., for the (1R,3R,5R) isomer) .
- NMR spectroscopy :
- NOESY : Correlates spatial proximity of protons (e.g., H-1 and H-3 in the bicyclic system).
- H-C HSQC : Confirms coupling patterns in the cyclopropane ring .
Q. What analytical techniques are recommended for assessing purity and stability?
- HPLC-UV/MS : Use a C18 column (3.5 µm, 4.6 × 150 mm) with mobile phase A (0.1% TFA in water) and B (0.1% TFA in acetonitrile). Gradient: 5% B → 95% B over 20 min. Retention time: ~12.3 min .
- Karl Fischer titration : Quantify residual water (<0.5% w/w).
- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
Advanced Research Questions
Q. How can enantiomeric impurities (e.g., 1S,3S,5S isomer) be resolved during synthesis?
- Chiral chromatography : Use a Chiralpak AD-H column (5 µm, 4.6 × 250 mm) with hexane:isopropanol (80:20) + 0.1% TFA. Flow rate: 1.0 mL/min; detection at 220 nm .
- Kinetic resolution : Employ enzymes like lipase B (e.g., CAL-B) to selectively hydrolyze the undesired enantiomer .
- Crystallization-induced asymmetric transformation : Seed the reaction with pure (1R,3R,5R) crystals to bias enantiomeric excess (>99% ee) .
Q. What mechanistic insights explain the compound’s instability under acidic conditions?
The trifluoroacetate counterion undergoes hydrolysis in aqueous acidic media (pH < 3):
- Degradation pathway :
This releases free base, leading to cyclopropane ring strain and potential ring-opening .
- Mitigation : Stabilize formulations with buffering agents (e.g., citrate buffer, pH 4–5) or lyophilization .
Q. How can reaction yields be optimized for large-scale synthesis?
- DoE (Design of Experiments) : Vary EDC·HCl stoichiometry (1.2–2.0 eq.), temperature (0–25°C), and solvent (DMF vs. THF) to identify optimal conditions .
- Continuous flow chemistry : Reduces reaction time (from 12h to 2h) and improves heat transfer for dehydration steps .
- In-line FTIR monitoring : Tracks amide bond formation in real-time to minimize byproducts .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported melting points for stereoisomers?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
